1-Propene, 1-(methylthio)-, (Z)-
Overview
Description
. It is a vinyl sulfide, characterized by the presence of a sulfur atom bonded to a vinyl group. This compound is notable for its distinct stereochemistry, existing in the (Z)-configuration, which means the substituents on the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene, 1-(methylthio)-, (Z)- can be synthesized through various methods. One common approach involves the reaction of propenyl halides with thiols under basic conditions. For instance, the reaction of 1-bromo-1-propene with methanethiol in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Propene, 1-(methylthio)-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the vinyl group to an alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon under hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Propane derivatives.
Substitution: Various substituted propene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propene, 1-(methylthio)-, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Propene, 1-(methylthio)-, (Z)- involves its interaction with molecular targets through its vinyl and sulfur groups. The vinyl group can participate in addition reactions, while the sulfur atom can form bonds with various electrophiles. These interactions can lead to the formation of new compounds with different biological and chemical properties.
Comparison with Similar Compounds
1-Propene, 1-(methylthio)-, (E)-: The (E)-isomer of the compound, where the substituents on the double bond are on opposite sides.
Methyl 1-propenyl sulfide: Another isomer with a different arrangement of atoms.
1-Propene-1-methylthio: A similar compound with slight variations in the structure.
Uniqueness: 1-Propene, 1-(methylthio)-, (Z)- is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other similar compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it valuable in specific applications.
Biological Activity
1-Propene, 1-(methylthio)-, (Z)-, also known as Z-methylthio-1-propene, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Chemical Formula : C4H8S
- Molecular Weight : 88.17 g/mol
- Structure : The compound features a propene backbone with a methylthio group attached at the first position in a Z configuration.
Biological Activity Overview
The biological activity of 1-Propene, 1-(methylthio)-, (Z)- is primarily attributed to its interactions with biological molecules and systems. Research indicates that this compound may exhibit antimicrobial, antioxidant, and potential anti-inflammatory properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial effects of sulfur-containing compounds similar to 1-Propene, 1-(methylthio)-, (Z)-. These compounds are known to disrupt microbial cell membranes and inhibit enzyme activity.
- Case Study : A study conducted on various sulfur-containing compounds demonstrated that compounds with methylthio groups showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of the bacterial membrane integrity and inhibition of metabolic pathways essential for bacterial survival.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The presence of sulfur is often linked to enhanced radical scavenging abilities.
- Research Findings : In vitro assays revealed that Z-methylthio-1-propene exhibited a dose-dependent increase in antioxidant activity, effectively reducing oxidative stress markers in cultured cells. This suggests potential applications in protecting cells from oxidative damage.
Anti-inflammatory Effects
Emerging evidence suggests that 1-Propene, 1-(methylthio)-, (Z)- may possess anti-inflammatory properties.
- Study Insights : A recent study highlighted the ability of methylthio compounds to inhibit pro-inflammatory cytokine production in macrophages. The compound's modulation of signaling pathways involved in inflammation could provide therapeutic avenues for inflammatory diseases.
Data Table: Summary of Biological Activities
The biological activities of 1-Propene, 1-(methylthio)-, (Z)- can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt lipid bilayers in microbial cells.
- Radical Scavenging : The sulfur atom may facilitate electron donation to free radicals, thus neutralizing them.
- Cytokine Modulation : The compound may influence signaling pathways related to inflammation through receptor interactions.
Properties
IUPAC Name |
(Z)-1-methylsulfanylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGCMRDEUBRJD-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015958 | |
Record name | (Z)-Methyl 1-propenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52195-40-1 | |
Record name | Methyl 1-propenyl sulfide, (1Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052195401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Methyl 1-propenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-PROPENYL SULFIDE, (1Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL63YZ7G96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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